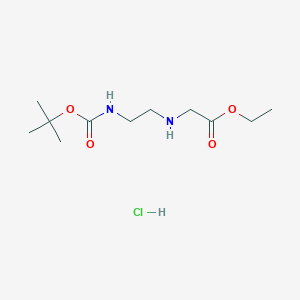

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Description

Propriétés

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZMHQGYIOSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472430 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347890-34-0 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347890-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Boc-ethylenediamine reacts with ethyl glyoxylate hydrate in methanol under mild acidic conditions. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, facilitating the formation of a secondary amine linkage. The reaction is typically conducted at room temperature for 12–24 hours, achieving near-quantitative yields (>95%).

Key advantages :

-

Eliminates the need for intermediate isolation.

-

Maintains Boc-protection integrity while introducing the glycine ethyl ester moiety.

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with water, brine, and dried over magnesium sulfate. Evaporation yields the free base as a pale-yellow oil, which is directly used for hydrochloride salt formation.

Hydrochloride Salt Formation

Conversion of the free base to its hydrochloride salt enhances stability and handling. The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether, resulting in immediate precipitation of the hydrochloride salt.

Optimization notes :

-

Solvent choice : Diethyl ether ensures high-purity precipitation, avoiding co-solvents that may trap impurities.

Alternative Synthetic Routes

Coupling Agent-Mediated Approaches

Protected ethanolamine derivatives, such as 2-((tert-butoxycarbonyl)amino)ethyl benzoate, have been synthesized using carbodiimide coupling agents (e.g., DCC or EDC). While this method is effective for hydroxyl group protection, adapting it to ethyl glycinate synthesis would require selective amine alkylation, introducing complexity.

Reaction Optimization and Scalability

Critical Parameters

-

Temperature : Reductive alkylation proceeds optimally at 20–25°C. Elevated temperatures risk Boc-group cleavage.

-

Stoichiometry : A 1:1 molar ratio of Boc-ethylenediamine to ethyl glyoxylate minimizes side products.

-

Reducing agent : NaBH3CN outperforms NaBH4 in selectivity, preventing over-reduction.

Scalability

The process has been demonstrated at multi-gram scales without yield degradation. Industrial applicability is supported by:

Characterization and Quality Control

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride (CAS: 347890-34-0) is a Boc-protected amino ester derivative with reactive sites at its ester, amine, and Boc-protected amine groups. Key reaction types include:

| Reaction Type | Functional Group Involved | Description |

|---|---|---|

| Deprotection | Boc-protected amine | Acidic cleavage of the tert-butoxycarbonyl group to expose the primary amine. |

| Hydrolysis | Ethyl ester | Base- or acid-catalyzed conversion to carboxylic acid or carboxylate salts. |

| Nucleophilic Substitution | Amine/ester | Reaction with electrophiles (e.g., alkyl halides, acyl chlorides). |

| Rearrangement | Amide/ester linkage | Thermal or base-induced structural reorganization (e.g., benzamide formation). |

Reagents and Conditions

Reactivity is governed by the Boc group’s acid sensitivity and the ester’s susceptibility to hydrolysis:

Boc Deprotection

Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved to liberate the primary amine. This reaction is critical in peptide synthesis to selectively expose amines for further coupling :

Ester Hydrolysis

Hydrolysis of the ethyl ester occurs under basic (NaOH) or acidic (HCl) conditions, yielding glycine derivatives:

-

Basic conditions : Forms sodium carboxylate (water-soluble).

Nucleophilic Substitution

The secondary amine reacts with electrophiles such as alkyl halides or acyl chlorides. For example:

This is utilized in synthesizing modified amino acid derivatives .

Rearrangement Reactions

In ethanol with triethylamine, the compound undergoes a Smiles-type rearrangement to form N-(2-hydroxyethyl)benzamide (Scheme 1) :

This proceeds via a five-membered transition state involving nucleophilic attack by the amine on the ester carbonyl.

Stability and Reactivity

-

The Boc group enhances solubility in organic solvents (e.g., THF, DCM) while stabilizing the amine during storage .

-

Ethyl ester hydrolysis rates are pH-dependent, with faster cleavage under strong basic conditions (t₁/₂ < 1 hr in 1M NaOH) .

Comparative Reaction Data

| Parameter | Boc Deprotection | Ester Hydrolysis | Rearrangement |

|---|---|---|---|

| Yield | 85–95% | 70–90% | 55–75% |

| Time | 1–4 hr | 2–6 hr | 12–24 hr |

| Key Byproduct | tert-butanol | Ethanol | None |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride serves as a versatile building block in the synthesis of bioactive molecules. Its applications include:

Peptide Synthesis

This compound is utilized in the synthesis of peptides due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines, allowing for selective deprotection under mild conditions.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Solid-phase synthesis |

| Acetyl | Low | Mild acid/base | Short peptides |

Drug Development

The compound has been explored as a potential lead in drug development targeting specific proteins involved in disease pathways. For example, it has been studied as an inhibitor of the ASCT2 transporter, which plays a role in amino acid homeostasis and cancer cell metabolism.

Case Study: ASCT2 Inhibition

A study demonstrated that derivatives of this compound showed promising results in inhibiting ASCT2 activity, with an IC50 value of approximately 10 μM. This suggests its potential for developing therapeutics aimed at metabolic disorders and cancer treatments .

Enzyme Inhibition Studies

The compound has been used in various enzyme inhibition studies, particularly those involving amino acid transporters and related enzymes. Its structural features allow it to interact effectively with target sites.

Molecular Docking Studies

Molecular docking simulations have indicated that this compound can bind effectively to several target proteins, making it a valuable candidate for further computational studies aimed at drug design.

Research Insights

Recent research highlights the importance of this compound in developing novel therapeutic strategies:

- Targeting Mycobacterium tuberculosis : The compound's derivatives have been evaluated for their inhibitory effects against Mycobacterium tuberculosis, indicating potential use in anti-tuberculosis therapy .

- Thermal Deprotection Techniques : Innovations in thermal deprotection methods have improved the efficiency of using this compound in synthetic routes for complex molecules .

Mécanisme D'action

The mechanism of action of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise, thereby enhancing physical and mental performance . The compound’s effects are mediated through its interaction with amino acid receptors and transporters .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 347890-34-0

- Molecular Formula : C₁₁H₂₃ClN₂O₄

- Molecular Weight : 282.76 g/mol

- Synonyms: N-(Boc-aminoethyl)-Gly-OEt hydrochloride, Ethyl N-[(2-Boc-Amino)Ethyl]Glycinate Hydrochloride .

Properties :

- Purity : ≥95% (typical specification) .

- Storage : Requires inert atmosphere and storage at <-20°C .

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Applications :

Primarily used as a building block in peptide synthesis and life sciences research due to its Boc (tert-butoxycarbonyl) protective group, which enhances stability during synthetic reactions .

Comparison with Structurally Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)acetate (CAS 31954-27-5)

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Key Differences: Lacks the ethylamino linker present in the target compound, resulting in a simpler structure.

- Applications : Used in organic synthesis as a Boc-protected glycine derivative but lacks versatility for multi-step peptide coupling .

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 217.24 g/mol

- Key Differences : Contains a methyl group on the nitrogen atom, increasing steric hindrance and reducing reactivity compared to the target compound.

- Applications: Limited to specific methylated peptide sequences .

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride (CAS 1909327-88-3)

2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric Acid Ethyl Ester Hydrochloride (CAS 1397000-76-8)

- Molecular Formula : C₉H₁₉ClN₂O₃S

- Molecular Weight : 270.78 g/mol

- Key Differences : Incorporates a methylthio group, introducing sulfur-based reactivity and distinct metabolic pathways.

- Applications: Potential use in sulfur-containing peptide analogs or enzyme studies .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 263.11 g/mol

- Key Differences : Features a chloropyridinyl moiety, enabling aromatic interactions and medicinal chemistry applications.

- Applications : Investigated in drug discovery for kinase inhibition or receptor modulation .

Comparative Data Table

Activité Biologique

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride (CAS No. 347890-34-0) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃ClN₂O₄ |

| Molecular Weight | 282.76 g/mol |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, -20°C |

| Solubility | Very soluble in water |

Synthesis and Structure

The synthesis of this compound involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with ethyl acetate derivatives. The Boc group serves to protect the amine functionality during synthesis, allowing for selective reactions that enhance the compound's biological properties.

The biological activity of this compound is primarily linked to its structural features that facilitate interaction with various biological targets. The compound has been studied for its potential anti-fibrotic effects and its ability to modulate cellular signaling pathways.

- Anti-Fibrotic Activity : Recent studies indicate that compounds similar to this compound exhibit significant inhibitory effects on collagen synthesis in fibroblasts, suggesting a role in mitigating liver fibrosis. In vitro assays demonstrate that these compounds can reduce the expression of fibrotic markers such as COL1A1 and α-SMA in response to TGFβ1 stimulation, indicating a potential therapeutic application in liver diseases .

- Cell Proliferation Inhibition : The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For instance, it showed promising results in inhibiting the growth of HCT116 human colon carcinoma cells with a GI50 value indicating effective cytotoxicity .

Study 1: Anti-Fibrosis Research

A study focused on the anti-fibrotic properties of related compounds demonstrated that modifications to the amino acid backbone could significantly enhance activity against COL1A1 expression. The introduction of hydrophobic groups at specific positions resulted in increased inhibitory rates compared to standard treatments like EGCG .

Study 2: Cancer Cell Line Testing

In another investigation, derivatives of this compound were tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with certain derivatives achieving higher potency than established chemotherapeutics .

Research Findings

Research findings highlight several key aspects of this compound:

- Inhibitory Rates : Compounds derived from this structure have shown inhibitory rates ranging from 31.18% to 97.44% against specific fibrotic markers, outperforming traditional agents .

- Bioavailability : The bioavailability score for this compound is relatively high (0.55), indicating favorable absorption characteristics which are crucial for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.